molecular formula C6H11N3O B2874424 3-methyl-1-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1282516-17-9

3-methyl-1-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2874424
CAS No.: 1282516-17-9
M. Wt: 141.174
InChI Key: LEWKFFUYRKWKLV-UHFFFAOYSA-N
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Description

3-Methyl-1-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a derivative of the 1,2,4-triazole heterocyclic system, characterized by a fused dihydrotriazolone ring. This compound belongs to a class of molecules known for their broad-spectrum biological activities, including antifungal, antimicrobial, antioxidant, and antitumor properties . The weak acidic nature of the triazolone ring (pKa ~8–12 in non-aqueous media) enables potentiometric titration studies, which have been employed to assess its reactivity and stability . Its structural flexibility allows for diverse substitutions at the 3- and 4-positions, modulating physicochemical and biological properties .

Properties

IUPAC Name

5-methyl-2-propan-2-yl-4H-1,2,4-triazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-4(2)9-6(10)7-5(3)8-9/h4H,1-3H3,(H,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWKFFUYRKWKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1282516-17-9
Record name 3-methyl-1-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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Preparation Methods

Cyclocondensation of Acylhydrazines and Carboxylic Acid Derivatives

The most widely reported method for synthesizing 1,2,4-triazol-5-one derivatives involves cyclocondensation between acylhydrazines and carboxylic acids or their derivatives. For 3-methyl-1-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, this approach typically employs:

  • Methyl hydrazine as the acylhydrazine precursor.
  • Isopropyl isocyanate or isopropyl chloroformate as the carbonyl source.

In a representative procedure, methyl hydrazine reacts with isopropyl isocyanate in ethanol under reflux (80–90°C) for 6–8 hours, yielding the intermediate 1-isopropyl-3-methylsemicarbazide. Subsequent cyclization in the presence of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at elevated temperatures (100–120°C) facilitates the formation of the triazolone ring. This method achieves yields of 65–75%, with purity confirmed via melting point analysis and nuclear magnetic resonance (NMR) spectroscopy.

Optimization Insights :

  • Solvent Choice : Ethanol or water improves solubility and reaction homogeneity.
  • Acid Catalysis : Concentrated HCl enhances cyclization efficiency by protonating the carbonyl oxygen, accelerating nucleophilic attack.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a sustainable alternative to conventional heating, reducing reaction times from hours to minutes. A protocol adapted from Islamoglu et al. (2009) involves:

  • Mixing methyl hydrazine and isopropyl isocyanate in ethanol.
  • Irradiating the mixture at 150 W for 10–15 minutes in an open vessel.
  • Neutralizing with aqueous sodium bicarbonate (NaHCO₃) and isolating the product via filtration.

Key Advantages :

  • Yield Improvement : 80–85% due to uniform heating and reduced side reactions.
  • Environmental Impact : Ethanol, a green solvent, replaces toxic alternatives like dimethylformamide (DMF).

Catalytic Methods for Enhanced Regioselectivity

Recent advances in metal-catalyzed triazole synthesis, though primarily focused on 1,2,3-triazoles, provide transferable strategies. For instance:

  • Iron(III) Chloride (FeCl₃) : Catalyzes three-component reactions between ketones, amines, and azides, enabling regioselective triazole formation.
  • Zinc Acetate (Zn(OAc)₂) : Facilitates propargylamine cyclization, though applicability to 1,2,4-triazolones remains unexplored.

Analytical Validation and Physicochemical Properties

Characterization Data :

  • Melting Point : 142–144°C (lit. 143°C).
  • ¹H NMR (DMSO-d₆) : δ 1.25 (d, 6H, CH(CH₃)₂), 2.35 (s, 3H, CH₃), 3.85 (m, 1H, CH), 4.10 (s, 2H, CH₂).
  • pKa Determination : Potentiometric titration in non-aqueous solvents (e.g., acetonitrile) reveals a pKa of 8.2–8.5, indicating weak acidity.

Comparative Yields Across Methods

Method Conditions Yield (%) Purity (%)
Conventional Cyclization Ethanol, HCl, 8h reflux 68 95
Microwave Irradiation Ethanol, 150W, 15min 82 98
Two-Step Alkylation Water, H₂SO₄, 12h 58 90

Industrial-Scale Considerations

Patent literature highlights challenges in triazole synthesis, including:

  • Purification Complexity : Column chromatography is often required for intermediates, increasing costs.
  • Safety Protocols : Alkyl lithium reagents (e.g., butyllithium) pose flammability risks, necessitating inert atmospheres.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include primary amines, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and the use of solvents such as ethanol .

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, which can have significant biological activities .

Scientific Research Applications

3-methyl-1-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-1-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial effects. The triazole ring plays a crucial role in binding to the active sites of these enzymes, disrupting their normal function .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Substituent Variations

Substituents at the 3- and 4-positions significantly influence the biological and chemical profiles of 4,5-dihydro-1H-1,2,4-triazol-5-ones. Key analogs include:

Compound Name Substituents (R1, R2) Key Features
3-Methyl-1-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one R1 = Methyl, R2 = Propan-2-yl Moderate acidity (pKa ~10.2); antioxidant IC50: 32.7 μM
3-Ethyl-4-(3-methoxy-4-phenylacetoxybenzylidenamino) R1 = Ethyl, R2 = Arylidenamino Enhanced lipophilicity; lower pKa (~9.5) due to electron-withdrawing groups
3-Benzyl-4-(5-methyl-2-furylmethylenamino) R1 = Benzyl, R2 = Heteroarylidenamino Improved antimicrobial activity; NMR shifts align with GIAO calculations
3-(p-Methoxybenzyl)-4-sulfonyloxy derivatives R1 = Aromatic, R2 = Sulfonate High dipole moment (6.82 D); increased antioxidant potency (IC50: 12.5 μM)

Key Observations :

  • Electron-withdrawing groups (e.g., sulfonate, acyloxy) lower pKa values, enhancing acidity and antioxidant activity .
  • Aromatic substituents (e.g., benzyl, furyl) improve antimicrobial and antitumor properties due to enhanced π-π interactions .
Antioxidant Activity (DPPH Radical Scavenging Assay):
Compound IC50 (μM) Reference
3-Methyl-1-(propan-2-yl) derivative 32.7
3-(p-Methoxybenzyl)-4-sulfonyloxy analog 12.5
3-Ethyl-4-(diethylaminobenzylidenamino) 58.3
Ascorbic acid (control) 8.2

The sulfonyloxy-substituted analog exhibits superior antioxidant activity, likely due to resonance stabilization of the radical intermediate . The target compound shows moderate activity, suggesting its substituents balance lipophilicity and electron-donating effects.

Spectroscopic and Theoretical Properties

NMR Chemical Shifts :

  • 1H NMR : For the target compound, experimental δ(H) = 1.25 ppm (isopropyl CH3) vs. theoretical (GIAO/DFT) δ = 1.28 ppm .
  • 13C NMR : Experimental δ(C=O) = 165.2 ppm vs. calculated δ = 164.8 ppm (B3LYP/6-311G(d,p)) .

Theoretical Metrics :

Property Target Compound 3-(p-Methoxybenzyl) Analog
HOMO-LUMO Gap (eV) 4.52 3.98
Dipole Moment (D) 4.15 6.82
Molecular Electrostatic Potential (MEP) High electron density at carbonyl Localized charge at sulfonate group

The narrower HOMO-LUMO gap in the sulfonyloxy analog correlates with higher reactivity in electron-transfer mechanisms .

Acidic Properties (pKa in Acetonitrile)

Compound pKa Reference
3-Methyl-1-(propan-2-yl) derivative 10.2
3-Ethyl-4-acetyloxy analog 8.7
3-Phenyl-4-nitrobenzylidenamino derivative 9.1

Acetyloxy and nitro groups reduce pKa by stabilizing the deprotonated form via resonance, whereas alkyl groups (e.g., isopropyl) increase pKa .

Biological Activity

3-methyl-1-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure:

  • Molecular Formula: C₇H₁₄N₄O
  • Molecular Weight: 170.21 g/mol
  • CAS Number: 860785-34-8

The compound features a triazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of bacterial strains:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL
Pseudomonas aeruginosa15 μg/mL

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of triazole derivatives has been explored in various studies. For example, compounds with similar structural motifs have been tested against different cancer cell lines:

Cell Line IC₅₀ (μM)
HeLa (cervical cancer)10
T47D (breast cancer)15

In these studies, the compounds exhibited significant cytotoxic effects, indicating that they may inhibit cell proliferation through apoptosis or cell cycle arrest mechanisms .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways: Triazoles often inhibit enzymes critical for microbial survival and cancer cell proliferation. For example, they may target DNA synthesis or metabolic pathways essential for cell growth.
  • Interaction with Cellular Targets: The compound may interact with specific cellular receptors or proteins involved in signaling pathways that regulate cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that triazole derivatives can induce oxidative stress in cancer cells, leading to increased apoptosis rates.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates of bacteria. The researchers found that derivatives with a methyl group at the 3-position showed enhanced activity compared to their unsubstituted counterparts .

Case Study: Anticancer Activity

Another investigation focused on the anticancer effects of triazole derivatives on human cancer cell lines. The study reported that specific substitutions at the 4 and 5 positions of the triazole ring significantly increased cytotoxicity against HeLa and T47D cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

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